4-(Prop-2-en-1-yl)aniline 4-(Prop-2-en-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 32704-23-7
VCID: VC2275274
InChI: InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3,10H2
SMILES: C=CCC1=CC=C(C=C1)N
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol

4-(Prop-2-en-1-yl)aniline

CAS No.: 32704-23-7

Cat. No.: VC2275274

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Prop-2-en-1-yl)aniline - 32704-23-7

Specification

CAS No. 32704-23-7
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
IUPAC Name 4-prop-2-enylaniline
Standard InChI InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3,10H2
Standard InChI Key DXVBBMYNIDBVER-UHFFFAOYSA-N
SMILES C=CCC1=CC=C(C=C1)N
Canonical SMILES C=CCC1=CC=C(C=C1)N

Introduction

Basic Properties and Structural Characteristics

Chemical Identity and Nomenclature

4-(Prop-2-en-1-yl)aniline, registered under CAS number 32704-23-7, is an organic compound with a molecular formula of C9H11N and a molecular weight of 133.19 g/mol . The compound is also known by several synonyms including 4-prop-2-enylaniline and benzenamine, 4-(2-propenyl)- . The structure consists of an aniline (aminobenzene) core with a prop-2-en-1-yl group attached at the para position, creating a compound with both aromatic and olefinic characteristics.

Physical and Chemical Properties

The physical properties of 4-(Prop-2-en-1-yl)aniline reflect its mixed aromatic-aliphatic nature. Its structure features an amino group (-NH2) attached to a benzene ring, which itself bears a prop-2-en-1-yl substituent at the para position. This structural arrangement results in a compound with moderate polarity due to the amino group, while the prop-2-en-1-yl moiety contributes hydrophobic character. The presence of the unsaturated side chain provides additional sites for chemical reactions, particularly those involving the carbon-carbon double bond.

The compound presents distinctive spectroscopic profiles that aid in its identification and characterization. In particular, nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for both the aromatic protons and those associated with the prop-2-en-1-yl group. The amino group protons typically appear as a broad singlet due to nitrogen quadrupole relaxation effects and exchange phenomena.

Synthesis Methodologies

Laboratory Synthesis Routes

The synthesis of 4-(Prop-2-en-1-yl)aniline typically employs selective reaction strategies that ensure proper positioning of the prop-2-en-1-yl group. One established method involves the reaction of aniline with allyl bromide in the presence of a base such as sodium hydroxide under reflux conditions. This approach leverages nucleophilic substitution chemistry, where the amino group's nitrogen acts as a nucleophile toward the electrophilic allyl bromide, followed by rearrangement to yield the para-substituted product.

The reaction can be represented by the following general scheme:

  • Aniline + Allyl bromide → N-allylaniline (initial product)

  • N-allylaniline → 4-(Prop-2-en-1-yl)aniline (after rearrangement)

This Claisen-type rearrangement process requires careful temperature control to maximize yield and minimize side reactions. Purification typically involves column chromatography or recrystallization techniques to isolate the desired product from reaction mixtures.

Industrial Production Considerations

For larger-scale production, modifications to the laboratory synthesis are necessary to address efficiency, safety, and environmental concerns. Industrial approaches often utilize catalytic systems to improve selectivity and yield while reducing waste generation. Alternative synthetic routes may involve the direct para-functionalization of aniline using transition metal catalysts, which can offer more sustainable production pathways.

The optimization of reaction parameters such as temperature, pressure, and catalyst loading represents critical factors in industrial production scenarios. Additionally, continuous flow processes rather than batch reactions may provide advantages for consistent product quality and reduced energy consumption in manufacturing contexts.

Chemical Reactivity Profile

Biochemical Interactions

4-(Prop-2-en-1-yl)aniline exhibits significant biochemical reactivity owing to its functional groups. The compound plays a notable role in the formation of new carbon-carbon bonds in biochemical reactions. Its interactions with enzymes and proteins, particularly pseudoephedrine (which functions as a chiral catalyst), facilitate enantioselective aminomethylation reactions. This capability makes the compound valuable for studying enzyme-substrate interactions and developing models for catalytic processes in biological systems.

The amino group of 4-(Prop-2-en-1-yl)aniline participates in hydrogen bonding networks within biological environments, potentially influencing protein conformation and enzyme activity. Meanwhile, the prop-2-en-1-yl moiety provides a hydrophobic interaction site that may contribute to binding within protein pockets or lipid environments.

Chemical Reaction Pathways

The chemical reactivity of 4-(Prop-2-en-1-yl)aniline is characterized by transformations involving both the aromatic amine functionality and the alkenyl side chain. Key reaction types include:

  • Electrophilic Aromatic Substitution: The amino group activates the aromatic ring toward electrophilic attack, directing substituents predominantly to ortho and para positions.

  • Nucleophilic Additions: The prop-2-en-1-yl group's terminal alkene can undergo addition reactions with various electrophiles.

  • Oxidative Transformations: Both the aromatic ring and the alkene functionality can participate in oxidation reactions, leading to a diverse range of products.

  • Amine-Specific Reactions: The primary amine undergoes typical reactions including acylation, alkylation, and condensation with carbonyl compounds.

The compound's dual functionality provides synthetic versatility, enabling its incorporation into more complex molecular frameworks through selective chemical transformations. This reactivity profile establishes 4-(Prop-2-en-1-yl)aniline as a valuable building block in organic synthesis.

Applications and Utilization

Scientific Research Applications

In the scientific research domain, 4-(Prop-2-en-1-yl)aniline serves multiple important functions. It is extensively used as a building block in the synthesis of more complex organic molecules and polymers. Its reactivity at both the amino group and the alkenyl moiety enables the construction of diverse molecular architectures with tailored properties.

The compound also finds application in enzyme interaction studies, where it serves as a probe for investigating binding site characteristics and catalytic mechanisms. As a substrate in biochemical assays, it helps elucidate enzyme kinetics and reaction pathways relevant to both fundamental biochemistry and applied biotechnology.

Additionally, 4-(Prop-2-en-1-yl)aniline can function as a model compound for studying structure-activity relationships in medicinal chemistry. Its manageable molecular complexity, combined with functionalities relevant to drug design, positions it as a useful scaffold for the development of bioactive compounds.

Industrial Utilization

The industrial significance of 4-(Prop-2-en-1-yl)aniline stems from its utility in multiple manufacturing sectors. It contributes to the production of dyes and pigments, where its chromophoric potential is harnessed to create colored compounds with specific spectral properties. The aniline structure, modified by the prop-2-en-1-yl group, allows for the development of dyes with distinctive hues and fastness characteristics.

Beyond colorants, the compound participates in the manufacture of specialty chemicals, including intermediates for agricultural chemicals, polymers, and performance additives. Polymerization through the alkenyl group can yield materials with unique physical and chemical properties, potentially applicable in coatings, adhesives, and composite materials.

Biological Activity Assessment

Pharmacological Relevance

While specific biological activities of 4-(Prop-2-en-1-yl)aniline are less extensively documented compared to its chemical applications, its structural characteristics suggest potential pharmacological significance. The compound bears structural similarity to other aniline derivatives with established biological activities, indicating possible roles in medicinal chemistry applications.

The presence of both an amino group and an unsaturated side chain creates a molecular profile capable of engaging with biological targets through multiple interaction modes. These include hydrogen bonding (via the amino group), π-stacking (via the aromatic ring), and hydrophobic interactions (via the prop-2-en-1-yl moiety). Such versatility could enable binding to diverse protein targets with potential therapeutic relevance.

Toxicological Considerations

As with many organic compounds containing aniline structures, toxicological aspects require attention when handling 4-(Prop-2-en-1-yl)aniline. The compound carries standard precautions for research use only, indicating potential health hazards that necessitate appropriate safety measures. Typical concerns associated with aniline derivatives include potential skin sensitization, respiratory irritation, and systemic toxicity upon prolonged exposure.

Research and industrial applications should incorporate appropriate risk management strategies, including engineering controls, personal protective equipment, and proper waste handling procedures. The compound's reactivity profile suggests that it may undergo biotransformation in biological systems, potentially generating metabolites with altered toxicity profiles.

Comparative Analysis

Structure-Property Relationships

The properties of 4-(Prop-2-en-1-yl)aniline can be better understood through comparison with structurally related compounds. Unlike simple aniline, the presence of the prop-2-en-1-yl group at the para position modifies electronic distribution within the molecule, altering reactivity patterns. This substitution reduces the nucleophilicity of the amino group compared to unsubstituted aniline while introducing new reaction sites via the alkenyl functionality.

Compared to other substituted anilines, 4-(Prop-2-en-1-yl)aniline demonstrates distinctive behavior in chemical transformations. The following table summarizes key comparative aspects:

CompoundAmino Group ReactivitySide Chain ReactivitySolubility Profile
AnilineHigh nucleophilicityNot applicableModerate water solubility
4-MethylanilineModerate nucleophilicityLimited reactivityReduced water solubility
4-(Prop-2-en-1-yl)anilineModerate nucleophilicityHigh reactivity at C=CLower water solubility
4-NitroanilineLow nucleophilicityNot applicableVery low water solubility

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